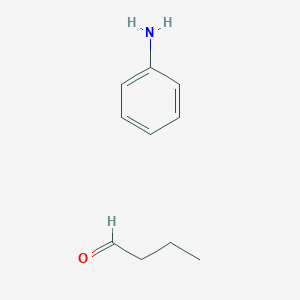
Aniline;butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is identified by the CAS number 68411-20-1 and has the molecular formula C10H15NO . It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanal, reaction products with aniline, typically involves the direct reaction of butanal with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H8O+C6H7N→C10H15NO
Industrial Production Methods
Industrial production of butanal, reaction products with aniline, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in the presence of a catalyst to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Aniline;butanal, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines and alcohols .
Aplicaciones Científicas De Investigación
Aniline;butanal, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of butanal, reaction products with aniline, involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Butyraldehyde (Butanal): An aldehyde with the formula C4H8O, used in various chemical syntheses.
Aniline: An aromatic amine with the formula C6H7N, used in the production of dyes, drugs, and polymers.
Uniqueness
Aniline;butanal, is unique due to its specific combination of butanal and aniline, resulting in distinct chemical properties and applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound .
Propiedades
Número CAS |
68411-20-1 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
aniline;butanal |
InChI |
InChI=1S/C6H7N.C4H8O/c7-6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,7H2;4H,2-3H2,1H3 |
Clave InChI |
SRGBNANKQPZXFZ-UHFFFAOYSA-N |
SMILES |
CCCC=O.C1=CC=C(C=C1)N |
SMILES canónico |
CCCC=O.C1=CC=C(C=C1)N |
Key on ui other cas no. |
68411-20-1 9003-37-6 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















